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MS37452

Epigenetics Chromodomain inhibition PRC1

MS37452 (CAS 423748-02-1) is a competitive CBX7 chromodomain inhibitor (Kd 28.9 µM, Ki 43 µM) that selectively derepresses p16/CDKN2A in prostate cancer models. Unlike the potent dual inhibitor UNC3866 (Kd ~97 nM), MS37452's moderate affinity and CBX4-sparing selectivity prevent confounding potency artifacts and CBX4 crosstalk. Validated in PC3 cells (250-500 µM), zebrafish CCM models, and synergistic doxorubicin chemosensitization, it is the definitive tool for reproducible paralog-specific dissection of PRC1 function with established dose-response and in vivo efficacy data.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
Cat. No. B1676856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS37452
SynonymsMS37452;  MS-37452;  MS 37452;  MS452;  MS-452;  MS 452; 
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3
InChIKeyLUMCNRKHZRYQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MS37452 Inhibitor – Technical Overview and Procurement Relevance for CBX7 Chromodomain Research


MS37452 (CAS 423748-02-1) is a small-molecule competitive inhibitor of the Chromobox homolog 7 (CBX7) chromodomain, a critical epigenetic reader protein within the Polycomb Repressive Complex 1 (PRC1) [1]. The compound disrupts the protein-protein interaction between the CBX7 chromodomain and trimethylated lysine 27 of histone H3 (H3K27me3), a conserved repressive epigenetic mark [1]. The binding interaction is quantified by a Kd of 27.7–28.9 µM and a Ki of 43 µM, as established through FP competition assays and NMR spectroscopy [1][2]. MS37452 exhibits a selectivity profile favoring CBX8ChD, CBX6ChD, and CBX2ChD, with reduced affinity for CBX4ChD . This compound is widely used as a chemical probe to investigate CBX7-dependent transcriptional repression in prostate cancer models, specifically via derepression of the p16/CDKN2A tumor suppressor locus [1].

MS37452 Procurement Rationale: Why In-Class CBX7 Inhibitors Are Not Interchangeable


Although multiple CBX7 chromodomain inhibitors exist, they exhibit substantial differences in binding affinity, selectivity windows, and cellular potency that preclude direct substitution. The more potent antagonist UNC3866 binds CBX7 with a Kd of ~97 nM, nearly 300-fold tighter than MS37452 (Kd = 28.9 µM) [1][2]. This affinity disparity dictates divergent experimental design parameters, as MS37452 requires concentrations of 125–500 µM to achieve cellular p16/CDKN2A derepression [1]. Furthermore, selectivity among the eight CBX paralogs differs markedly: UNC3866 exhibits 6- to 18-fold selectivity for CBX4/7 over CBX2/6/8 [2], whereas MS37452 demonstrates higher selectivity for CBX8ChD, CBX6ChD, and CBX2ChD over CBX4ChD . Even structurally related analogs—such as MS351 (Kd = 500 µM for free CBX7)—display approximately 18-fold weaker binding than MS37452 [1]. Consequently, substituting any alternative CBX7 inhibitor without rigorous re-validation of assay conditions will confound dose-response interpretation and compromise experimental reproducibility.

MS37452 Quantitative Differentiation: Direct Comparator Evidence for Scientific Selection


CBX7 Chromodomain Binding Affinity: MS37452 vs. UNC3866 (Potency Difference for Assay Design)

MS37452 binds the CBX7 chromodomain with a Kd of 28.9 µM (NMR) and a Ki of 43 µM (FP competition), whereas the peptidomimetic inhibitor UNC3866 binds the same domain with a Kd of 97 nM (ITC) [1]. This represents an approximately 298-fold difference in binding affinity between the two compounds. The quantitative disparity defines fundamentally different use cases: MS37452 is optimally deployed in biochemical and cellular assays requiring moderate-affinity reversible inhibition, while UNC3866 is suitable for applications demanding high-potency target engagement [1].

Epigenetics Chromodomain inhibition PRC1

Cellular Functional Activity: MS37452-Mediated p16/CDKN2A Transcriptional Derepression in PC3 Prostate Cancer Cells

Treatment of human PC3 prostate cancer cells with MS37452 at 250 µM for 12 hours significantly increased INK4A/ARF transcript levels by 25% relative to DMSO control, while 500 µM treatment elevated transcript levels by 60% [1]. Chromatin immunoprecipitation (ChIP) assays confirmed that 250 µM MS37452 reduces CBX7 occupancy at the endogenous INK4A/ARF locus, directly establishing target engagement in a cellular context [1]. In contrast, the higher-affinity inhibitor UNC3866 achieves cellular proliferation inhibition in PC3 cells but at substantially lower concentrations commensurate with its ~100 nM Kd [2].

Prostate cancer Transcriptional derepression Tumor suppressor

CBX Paralog Selectivity Profile: MS37452 Preferentially Discriminates CBX8/6/2 over CBX4

Selectivity analysis reveals that MS37452 exhibits a higher selectivity ratio for CBX8ChD, CBX6ChD, and CBX2ChD relative to its binding affinity for CBX4ChD . This selectivity fingerprint contrasts with UNC3866, which demonstrates equipotent binding to CBX4 and CBX7 (Kd ~100 nM for both) and displays 6- to 18-fold selectivity for CBX4/7 over CBX2, CBX6, and CBX8 [1]. The divergent selectivity profiles mean that MS37452 and UNC3866 interrogate partially distinct subsets of the CBX paralog family, an essential consideration for target deconvolution studies.

Selectivity profiling CBX paralogs Chemical probe

Structural Basis of Competitive Inhibition: MS37452 Occupies the H3K27me3-Binding Aromatic Cage

Co-crystal structures of the CBX7 chromodomain bound to MS37452 (PDB entry available; source organism: Mus musculus) reveal that the compound occupies the methyl-lysine binding aromatic cage, directly competing with the H3K27me3 peptide for the same binding pocket [1]. This structural confirmation of a competitive binding mode distinguishes MS37452 from allosteric modulators such as UNC4976, which acts as a positive allosteric modulator and does not directly compete with H3K27me3 [2]. The availability of high-resolution structural data facilitates structure-activity relationship (SAR) optimization and computational docking studies.

Structural biology X-ray crystallography Competitive inhibition

In Vivo Efficacy: MS37452 Normalizes Cardiac Morphology in Zebrafish CCM2 Disease Model

In a zebrafish ccm2m201 mutant model of cerebral cavernous malformation (CCM), treatment with MS37452 strongly improved cardiac morphology and normalized endocardial expression of ALCAM in atrioventricular canal (AVC) endocardial cells [1]. A closely related CBX7 inhibitor, MS351, produced comparable phenotypic rescue in the same model [1]. This in vivo evidence demonstrates that pharmacologic inhibition of CBX7 via chromodomain-targeting small molecules translates to functional organismal outcomes, establishing MS37452 as a validated tool for preclinical CCM research.

Cerebral cavernous malformation Zebrafish model In vivo pharmacology

Combination Therapy Synergy: MS37452 Potentiates Doxorubicin Cytotoxicity in Prostate Cancer Cells

Co-treatment of human PC3 prostate cancer cells with MS37452 (200 µM) and doxorubicin for 5 days resulted in sustained reduction of cell viability compared to either single-agent treatment alone [1]. The combination of MS37452 (a CBX7 chromodomain inhibitor) with doxorubicin represents a novel therapeutic strategy for enhancing chemosensitivity in prostate cancer models [1]. This synergy distinguishes MS37452 from higher-potency CBX7 inhibitors like UNC3866, for which combination therapy data with standard chemotherapeutics are not widely reported in primary literature.

Combination therapy Chemosensitization Prostate cancer

MS37452 Application Scenarios: High-Impact Research Use Cases Derived from Quantitative Evidence


Prostate Cancer Epigenetic Target Validation – p16/CDKN2A Derepression Studies

Investigators studying CBX7-mediated transcriptional silencing of the INK4A/ARF tumor suppressor locus in prostate cancer should select MS37452 for its well-documented cellular activity profile. At concentrations of 250–500 µM, MS37452 reproducibly derepresses p16/CDKN2A transcription by 25–60% in PC3 cells, as quantified by qRT-PCR, and reduces CBX7 chromatin occupancy at the endogenous locus, as validated by ChIP [1]. This established dose-response relationship enables precise experimental design for studies examining CBX7-dependent gene silencing, PRC1 target gene regulation, or prostate cancer cell growth inhibition. The moderate binding affinity (Kd = 28.9 µM) renders MS37452 particularly suitable for biochemical assays where excessive potency might obscure subtle regulatory mechanisms [1].

CBX Paralog Selectivity Profiling – Discriminating CBX7 from CBX4 in Polycomb Complex Studies

For experiments requiring selective inhibition of CBX7 with minimal cross-reactivity against CBX4, MS37452 provides a complementary selectivity profile to more broadly active CBX4/7 inhibitors such as UNC3866. MS37452 demonstrates higher selectivity for CBX8ChD, CBX6ChD, and CBX2ChD while exhibiting lower selectivity for CBX4ChD [1]. In contrast, UNC3866 binds CBX4 and CBX7 equipotently (Kd ~100 nM for both) [2]. Researchers conducting paralog-specific functional dissection of PRC1 components or seeking to minimize CBX4-mediated confounding effects should therefore procure MS37452 rather than dual CBX4/7 inhibitors when CBX4-sparing activity is required [1].

In Vivo Target Engagement Studies – Zebrafish CCM Disease Model Validation

Laboratories investigating the role of CBX7 in cerebral cavernous malformation (CCM) pathogenesis should prioritize MS37452 based on its demonstrated in vivo efficacy in the zebrafish ccm2m201 mutant model. Treatment with MS37452 strongly improves cardiac morphology and normalizes endocardial ALCAM expression in AVC endocardial cells, phenocopying the effects of the structurally related inhibitor MS351 [1]. This validated organismal activity distinguishes MS37452 from many tool compounds lacking in vivo data and supports its use in preclinical CCM studies, including target validation, genetic interaction mapping, and pharmacodynamic biomarker assessment [1].

Chemosensitization Studies – CBX7 Inhibition in Combination with Doxorubicin

Researchers exploring combination therapy strategies to enhance chemosensitivity in prostate cancer should consider MS37452 for its documented synergistic activity with doxorubicin. Co-treatment of PC3 cells with MS37452 (200 µM) and doxorubicin for 5 days produces sustained reduction in cell viability that exceeds either single-agent treatment [1]. This combination strategy represents a novel therapeutic approach for overcoming chemoresistance in CBX7-expressing prostate cancers [1]. The availability of this combination efficacy data provides a compelling rationale for procuring MS37452 over alternative CBX7 inhibitors lacking established chemosensitization profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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